Goniopypyrone
Overview
Description
Goniopypyrone is a bioactive styryl-lactone compound isolated from the stem bark of Goniothalamus giganteus, a plant belonging to the Annonaceae family . This compound has garnered significant interest due to its cytotoxic properties, particularly its ability to inhibit the growth of human tumor cells .
Mechanism of Action
Target of Action
Goniopypyrone is a novel styryl-lactone isolated from the Goniothalamus genus . The primary targets of this compound are human tumor cells . It exhibits potent cytotoxic activity against these cells, making it a potential candidate for cancer treatment .
Mode of Action
It is known that this compound interacts with its targets (human tumor cells) in a way that leads to their death . This interaction likely involves the induction of apoptosis, a process of programmed cell death .
Biochemical Pathways
Given its cytotoxic activity, it is likely that it affects pathways related to cell survival and proliferation
Result of Action
This compound has been shown to significantly increase the growth of osteoblastic MC3T3-E1 cells and cause a significant elevation of collagen content, alkaline phosphatase activity, and nodule mineralization in the cells . This suggests that this compound may have potential applications in the prevention of osteoporosis .
Action Environment
It is known that gene-environment interactions can significantly impact the effectiveness of a drug
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Goniopypyrone has been achieved from an advanced common precursor formed from D-(+)-mannitol . The synthesis involves changing the carbinol protection profile to obtain the desired product . The synthetic route typically includes steps such as protection, oxidation, and cyclization reactions under specific conditions to yield this compound.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound in a laboratory setting provides a foundation for potential scale-up. The use of D-(+)-mannitol as a starting material and the optimization of reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: Goniopypyrone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
Goniopypyrone has several scientific research applications, including:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of styryl-lactones.
Biology: It is used to investigate its cytotoxic effects on various cell lines, including human tumor cells.
Comparison with Similar Compounds
Goniofufurone: Another bioactive styryl-lactone isolated from the same plant.
8-Acetylgoniotriol: A related compound with similar bioactive properties.
Uniqueness: Goniopypyrone is unique due to its specific structural features and higher bioactivity compared to similar compounds . Its ability to exhibit significant cytotoxicity at low concentrations makes it a compound of interest for further research and potential therapeutic applications.
Properties
IUPAC Name |
(1R,5S,7S,8R)-8,9-dihydroxy-7-phenyl-2,6-dioxabicyclo[3.3.1]nonan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c14-9-6-8-10(15)13(18-9)11(16)12(17-8)7-4-2-1-3-5-7/h1-5,8,10-13,15-16H,6H2/t8-,10?,11+,12-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHDWURQMYWEBZ-NFNQGEQYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)C3=CC=CC=C3)O)OC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C([C@H]([C@@H]([C@@H](O2)C3=CC=CC=C3)O)OC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317665 | |
Record name | Goniopypyrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129578-07-0 | |
Record name | Goniopypyrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129578-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Goniopypyrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129578070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Goniopypyrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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